molecular formula C22H20N4O2S B2985695 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole CAS No. 1112297-97-8

3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole

Cat. No. B2985695
CAS RN: 1112297-97-8
M. Wt: 404.49
InChI Key: JMPJPWHIOJCTTJ-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Activity : Derivatives of 1,3,4-oxadiazoles, incorporating thiazole and benzyl groups, have been synthesized and evaluated for anticancer activities against various cancer cell lines, showing moderate to excellent activities in comparison to reference drugs (Ravinaik et al., 2021).
  • Antimicrobial and Antioxidant Activities : Synthesis of 1,3,4-oxadiazole derivatives containing benzimidazole and morpholine rings has been reported, with some compounds displaying significant antimicrobial and antioxidant properties (Menteşe et al., 2015).
  • Anticonvulsant Agents : Studies on 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles have identified compounds with potent anticonvulsant activity, mediated through benzodiazepine receptors (Zarghi et al., 2008).

Synthetic Approaches and Chemical Properties

  • Synthetic Routes : Research on the synthetic pathways to create derivatives of 1,3,4-oxadiazoles has been expansive, illustrating the flexibility and interest in manipulating these core structures for enhancing biological activities or studying their properties (Qi et al., 2015).

Mechanistic Insights and Molecular Design

  • GyrB Inhibitors : Thiazole-aminopiperidine hybrids have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the utility of these structures in targeting bacterial enzymes with high specificity and efficacy (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound “3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole” are currently unknown. Thiazoles, a class of compounds to which this molecule belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazoles generally interact with their targets through the nitrogen and sulfur atoms in their five-membered ring . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact pathways and their downstream effects would depend on the specific targets of this compound, which are yet to be identified.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties could influence the bioavailability of the compound

Result of Action

Thiazoles are found in many potent biologically active compounds, and their effects can range from antimicrobial to antineoplastic

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While thiazole derivatives have been used in various pharmaceutical applications, their safety profile can vary widely . The specific safety and hazard information for “3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole” is not provided in the retrieved documents.

Future Directions

Thiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . They have been used to develop novel therapeutic agents for a variety of pathological conditions . Therefore, the future research on “3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole” and similar compounds could be directed towards exploring their potential therapeutic applications.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-15-6-4-5-7-17(15)24-18(27)12-26-13-23-20-19(25-29-21(20)22(26)28)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJPWHIOJCTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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